2-(7-methyl-1H-indol-3-yl)-acetamide is an organic compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a methyl group at the 7-position of the indole ring and an acetamide functional group at the 2-position. The presence of these functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from various indole derivatives through established organic synthesis methods. Indoles are commonly found in nature and are known for their diverse biological activities. They can be derived from natural sources or synthesized in the laboratory.
2-(7-methyl-1H-indol-3-yl)-acetamide belongs to the class of indole derivatives, specifically categorized as an acetamide. It is also classified under bioactive compounds due to its potential pharmacological properties.
The synthesis of 2-(7-methyl-1H-indol-3-yl)-acetamide typically involves several steps, starting from readily available indole derivatives. The general synthetic route includes:
For example, one method involves the reaction of 7-methylindole with chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of 2-(7-methyl-1H-indol-3-yl)-acetamide. The reaction conditions typically require careful control of temperature and time to ensure high yields and purity.
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, typical NMR shifts for protons on the indole ring and acetamide group provide insights into its molecular environment.
2-(7-methyl-1H-indol-3-yl)-acetamide can undergo various chemical reactions typical for indole derivatives:
For example, when treated with strong acids or bases, the acetamide may convert into its corresponding carboxylic acid and amine derivative, which can further react with other nucleophiles or electrophiles.
The mechanism of action for compounds like 2-(7-methyl-1H-indol-3-yl)-acetamide often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that certain indole derivatives exhibit inhibitory effects on tubulin polymerization, which is crucial for cell division.
Research indicates that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase. Quantitative data from bioassays demonstrate its potency against various cancer cell lines.
2-(7-methyl-1H-indol-3-yl)-acetamide has potential applications in medicinal chemistry due to its bioactive properties. It has been investigated for:
Research continues into expanding its applications in pharmacology and therapeutic development, particularly concerning its mechanisms of action and efficacy against various diseases.
Indole-acetamide derivatives demonstrate significant antiviral potential through targeted inhibition of viral replication machinery. Structural optimization of the 2-(1H-indol-3-yl)-N-phenyl-acetamide scaffold yielded compounds with enhanced RNA-dependent RNA polymerase (RdRp) inhibition against coronaviruses. Systematic modifications include: benzylamine substitution replacing aniline moieties, halogenation at indole C5/C7 positions, and thiomethyl linker incorporation between the indole and acetamide groups [1] [4]. These alterations significantly improved RdRp binding affinity and resistance to viral exonuclease degradation.
Notably, N-benzyl-acetamide derivatives (e.g., compound 6d5) exhibit sub-micromolar IC50 values against SARS-CoV-2 RdRp (1.11 ± 0.05 μM), outperforming remdesivir (1.19 ± 0.36 μM) in cell-based Gaussia luciferase reporter assays [1]. The in vitro efficacy extends to human coronaviruses HCoV-OC43 and HCoV-NL63, with lead compounds demonstrating dose-dependent replication suppression. Mechanistic studies confirm these analogues specifically inhibit RNA strand synthesis without cytotoxicity (CC50 >100 μM) [4].
Molecular determinants of antiviral activity include:
Table 1: Antiviral Activity Profile of Select 2-(Indol-3-yl)acetamide Analogues
Compound | Structural Features | Target | IC50/EC50 (μM) | Selectivity Index |
---|---|---|---|---|
6d5 | 7-Methyl-N-benzyl | SARS-CoV-2 RdRp | 1.11 ± 0.05 | >90.1 |
6-72-2a | 5-Bromo-N-phenyl-thio | SARS-CoV-2 RdRp | 1.41 | 70.92 |
4–46b | 7-Fluoro-N-benzyl | HCoV-OC43 | 1.13 | >88.5 |
Remdesivir | Nucleotide analog | SARS-CoV-2 RdRp | 1.19 ± 0.36 | >84.0 |
Data adapted from SARS-CoV-2 RdRp inhibitor studies [1] [4]
The structure-activity relationship (SAR) analysis reveals that sterically unencumbered C7 substituents (methyl, fluoro) maintain potent activity while improving metabolic stability. Molecular docking simulations indicate these compounds occupy the RdRp active site through: 1) π-π stacking between indole rings and Phe residue, 2) hydrogen bonding via acetamide carbonyl, and 3) hydrophobic contacts with 7-methyl groups [1] [6]. This multi-point binding explains their superior inhibition compared to earlier N-phenyl analogues, which exhibited only 15–40% RdRp inhibition at 10 μM concentrations [4].
Indole derivatives disrupt bacterial persistence by interfering with stress adaptation pathways, particularly the guanosine tetraphosphate (ppGpp)-mediated stringent response. The 2-(7-methyl-1H-indol-3-yl)-acetamide scaffold demonstrates unique capabilities in suppressing (p)ppGpp synthetase enzymes (Rel/SpoT homologs), which regulate biofilm formation, antibiotic tolerance, and virulence in resistant pathogens [2] [3].
Key mechanistic insights include:
Table 2: Antibacterial Profiles of Indole Acetamide Derivatives
Compound | Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) | Primary Target |
---|---|---|---|---|
3k | MRSA | 0.98 | 78 ± 4 | (p)ppGpp synthetase |
7-Methyl IA | M. tuberculosis | 2.41 | ND | RelMtb |
1-HB-63 | S. aureus | 1.56 | 63 ± 6 | Membrane fusion |
Meridianin G | M. smegmatis | 8.32 | 72 ± 3 | Biofilm matrix |
Data compiled from antibacterial evaluations [2] [6]
The 7-methyl substitution specifically enhances penetration through mycobacterial membranes, as evidenced by 3.2-fold improved activity against Mycobacterium tuberculosis H37Rv compared to unsubstituted analogues [2]. This modification increases compound lipophilicity (log P = 2.4–2.8), facilitating accumulation within hydrophobic biofilm matrices. Transcriptomic analyses confirm downregulation of IAA14, LAX3, and AXR3 genes involved in bacterial stress signaling following treatment with 50 μM 7-methyl-indole acetamides [2] [5].
Hybridization strategies further augment antibacterial efficacy. Quinazolinone-indole conjugates (e.g., 2-(1H-indol-3-yl)quinazolin-4(3H)-ones) demonstrate dual inhibition of (p)ppGpp synthetase and tryptophanase, disrupting both alarmone production and indole-mediated bacterial communication [2] [3]. This multi-target approach effectively circumvents resistance mechanisms in Staphylococcus aureus and Mycobacterium species.
The strategic integration of quinazolinone and indole pharmacophores represents a significant evolution in heterocyclic drug design, originating from natural product inspiration. Meridianin alkaloids from tunicates (Aplidium meridianum) provided early evidence of indole-quinazolinone conjugates exhibiting broad bioactivity against tuberculosis, malaria, and cancer [2] [3]. Contemporary medicinal chemistry has systematically optimized these scaffolds into synthetically accessible 2-(1H-indol-3-yl)quinazolin-4(3H)-ones with enhanced therapeutic properties.
Synthetic advancements include:
Table 3: Evolution of Quinazolinone-Indole Hybrids as Multitarget Agents
Generation | Structural Features | Therapeutic Applications | Potency (IC50) | Key Advancements |
---|---|---|---|---|
First (Meridianins) | Natural 3-(pyrimidinyl) indoles | Antitubercular, Antimalarial | M. tuberculosis: 8–12 μM | Natural product isolation |
Second (Pre-2020) | Simple 2-(indol-3-yl)quinazolinones | Antibacterial, Antiproliferative | MRSA: 8.7–15.2 μg/mL | Fischer indole synthesis |
Third (Current) | 7-Methylacetamide-quinazolinone hybrids | Antiviral, Tubulin inhibition | HeLa: 0.34 μM (7d) | Targeted hybrid design |
Data derived from medicinal chemistry developments [2] [8]
The pharmacological evolution of these hybrids demonstrates progressively improved polypharmacology:
Contemporary design strategies focus on molecular hybridization techniques that merge 2-(7-methyl-1H-indol-3-yl)-acetamide with complementary pharmacophores:
This rational integration of bioactive fragments yields single chemical entities capable of simultaneous multi-target engagement, representing the next frontier in indole-acetamide therapeutics. The structural adaptability of the 2-(7-methyl-1H-indol-3-yl)-acetamide core ensures its continued relevance in addressing complex disease pathologies through polypharmacological approaches.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: